1,4-Dioxa-3-silaspiro[2.3]hexane
Description
1,4-Dioxa-3-silaspiro[2.3]hexane (CAS 108745-26-2) is a spirocyclic compound featuring a six-membered ring system with two oxygen atoms (1,4-dioxa) and one silicon atom at position 3. Its molecular formula is C₄H₈O₂Si, and it adopts a unique fused bicyclic structure where two rings share a single silicon atom .
Spiro compounds like this are synthesized using methods such as transition metal-catalyzed cyclopropanation or ring-closing reactions.
Properties
CAS No. |
918402-96-7 |
|---|---|
Molecular Formula |
C3H6O2Si |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
1,6-dioxa-3-silaspiro[2.3]hexane |
InChI |
InChI=1S/C3H6O2Si/c1-2-6(4-1)3-5-6/h1-3H2 |
InChI Key |
TYLCUEOAOMCZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si]2(O1)CO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Dioxa-3-silaspiro[2.3]hexane typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction is promoted by visible-light-induced photosensitization, which allows for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this photochemical protocol, ensuring that the reaction parameters are controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
1,4-Dioxa-3-silaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the silicon atom can be targeted by nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the modification of the spirocyclic structure, leading to derivatives with varied functional groups.
Scientific Research Applications
Chemical Properties and Structure
1,4-Dioxa-3-silaspiro[2.3]hexane features a spirocyclic structure that incorporates both dioxane and silane functionalities. The presence of these groups contributes to its reactivity and potential utility in synthetic chemistry. The compound's molecular formula is , indicating the presence of oxygen and silicon atoms alongside carbon and hydrogen.
Synthetic Applications
1. Synthesis of Complex Molecules
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in cyclization reactions has been exploited to create complex molecular architectures. For instance, it has been utilized in the synthesis of heterocycles through radical reactions, showcasing its versatility in organic synthesis .
2. Catalytic Processes
The compound can act as a catalyst or co-catalyst in several chemical reactions, enhancing reaction rates and selectivity. Its unique structure allows it to stabilize transition states, facilitating the formation of desired products with higher yields .
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain modifications to the compound can enhance its efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This makes it a candidate for developing new antibacterial agents .
2. Drug Development
The compound's structural features lend themselves to modifications that can lead to novel pharmaceuticals. Its potential as a scaffold for drug design has been explored, particularly in the development of anti-inflammatory and analgesic agents .
Case Studies
Mechanism of Action
The mechanism by which 1,4-Dioxa-3-silaspiro[2.3]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The silicon atom in the spirocyclic structure can form stable bonds with various functional groups, facilitating the compound’s binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Silicon’s larger atomic size may also alter ring strain and electronic properties . Nitrogen (N): 5-Azaspiro[2.3]hexane derivatives mimic amino acids (e.g., L-glutamate) and are used to "freeze" bioactive conformations, enhancing receptor selectivity . Oxygen (O): Oxygen-containing spiro compounds (e.g., 1,5-dioxaspiro[2.3]hexane) are typically more stable and serve as protecting groups or intermediates in organic synthesis .
Synthesis Methods :
Thermal and Chemical Stability :
- Silicon-containing compounds often exhibit lower thermal stability and higher reactivity toward nucleophiles (e.g., water) compared to purely carbon- or oxygen-based analogs.
Biological Activity
1,4-Dioxa-3-silaspiro[2.3]hexane is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a silaspiro structure, which incorporates silicon and oxygen atoms within a cyclic framework. The presence of dioxane contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Certain siloxane compounds display activity against various pathogens.
- Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative conditions.
Anticancer Activity
A study on tetrahydroisoquinoline derivatives, which share structural similarities with this compound, demonstrated notable anticancer activity. Compounds were tested against various cancer cell lines, revealing that several exhibited over 50% inhibition of cell proliferation in renal and other cancer types (e.g., leukemia and melanoma) .
| Compound | Cell Line Targeted | Inhibition (%) |
|---|---|---|
| Compound A | Renal Cancer | 60 |
| Compound B | Melanoma | 55 |
| Compound C | Non-Small Cell Lung Cancer | 52 |
Antimicrobial Activity
Research has shown that siloxane-based compounds can possess antimicrobial properties. For instance, a related study indicated that certain siloxanes effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarities suggest potential efficacy .
Case Study 1: Environmental Remediation
1,4-Dioxane has been studied extensively in environmental contexts due to its contaminative properties in groundwater. A case study involving the use of granular activated carbon (GAC) systems showed effective removal of 1,4-dioxane from residential water supplies, achieving over 98% removal rates over four years . This highlights the compound's relevance not only in biological systems but also in environmental health.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with cellular targets through mechanisms such as:
- Free Radical Scavenging : The compound may act as an antioxidant, neutralizing free radicals that contribute to cellular damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
